methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate
Description
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic small molecule characterized by a 5-bromoindole core linked to a beta-alaninate methyl ester via an acetyl group. The bromoindole moiety is a pharmacophoric feature often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects . The beta-alaninate methyl ester enhances solubility and modulates pharmacokinetic properties.
Molecular Formula: C₁₄H₁₄BrN₃O₄
Molecular Weight: ~368 g/mol (calculated).
Key Functional Groups:
- 5-Bromoindole (aromatic heterocycle with Br substituent).
- Acetyl amide linker.
- Beta-alaninate methyl ester (esterified carboxylic acid).
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
methyl 3-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H15BrN2O3/c1-20-14(19)4-6-16-13(18)9-17-7-5-10-8-11(15)2-3-12(10)17/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,18) |
InChI Key |
HUIIFCNDBLMPCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Acetylation of Indole
Indole undergoes sulfonation at the 2-position using sodium bisulfite in alcoholic solvents (e.g., ethanol, isopropanol) at 20–30°C for 15–20 hours. This step directs subsequent bromination to the 5-position by deactivating the 2-position. The sulfonated intermediate is acetylated with acetic anhydride at 68–73°C, yielding 2-sulfonato-1-acetylindole.
Example Protocol (Patent CN102558017A):
Bromination and Deacetylation
The acetylated intermediate is brominated using liquid bromine (Br₂) in water at 0–5°C, followed by quenching with sodium bisulfite. Alkaline hydrolysis (NaOH/KOH) removes the acetyl and sulfonate groups, yielding 5-bromoindole with >99% purity.
Optimized Conditions:
-
Bromine-to-intermediate ratio: 1.2–1.5:1 by weight.
-
Reaction time: 1–3 hours at 0–5°C, followed by 1–2 hours at room temperature.
Synthesis of Methyl N-[(5-Bromo-1H-indol-1-yl)acetyl]-beta-alaninate
Route 1: Esterification of Preformed Acid
The carboxylic acid precursor, N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alanine (PubChem CID: 39339284), is esterified using methanol under acidic conditions.
Procedure:
Route 2: Direct Coupling with Beta-Alanine Methyl Ester
5-Bromoindole-1-acetyl chloride is coupled with beta-alanine methyl ester using Schotten-Baumann conditions:
Steps:
-
Acyl chloride formation: React 5-bromoindole with chloroacetyl chloride (1:1.2 molar ratio) in dry THF at 0°C.
-
Amidation: Add beta-alanine methyl ester (1.1 eq) and NaOH (2 eq) in water/THF. Stir at 25°C for 4 hours.
-
Isolation: Extract with ethyl acetate, dry (MgSO₄), and concentrate.
Yield: 75–80%.
Comparative Analysis of Synthetic Routes
Route 1 is preferred for its simplicity and higher yield, whereas Route 2 offers flexibility in intermediate modifications.
Optimization and Troubleshooting
Bromination Side Reactions
Ester Hydrolysis
-
Issue: Degradation of methyl ester during acidic workup.
-
Solution: Use neutral pH during extraction and avoid prolonged heating.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole-H), 7.45–7.30 (m, 2H, indole-H), 4.20 (q, 2H, COOCH₃), 3.70 (s, 3H, CH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating water-soluble analogs for pharmacological studies:
-
Conditions :
This hydrolysis is reversible under esterification conditions (e.g., methanol/H), enabling interconversion between ester and acid forms for tailored applications.
Nucleophilic Substitution at the Bromine Site
The 5-bromo substituent on the indole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
These reactions retain the indole core while introducing functional groups (e.g., amines, aryl rings) to modulate electronic properties and bioactivity .
Amide Bond Reactivity
The acetyl-beta-alaninate backbone facilitates peptide-like transformations:
-
Acid-catalyzed cleavage : Concentrated HCl (12 M, 25°C, 48 hrs) cleaves the amide bond, regenerating 5-bromoindole and beta-alanine fragments.
-
EDC-mediated coupling : The carboxylate (post-hydrolysis) reacts with amines via carbodiimide activation (EDC, HOBt, DMF) to form new amide bonds .
This reactivity enables conjugation with biomolecules (e.g., peptides, fluorophores) for targeted drug delivery systems.
Indole Ring Functionalization
The electron-rich indole nucleus undergoes electrophilic substitution, though the 5-bromo group directs incoming substituents to specific positions:
| Reaction | Reagents/Conditions | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | C-4 or C-6 (meta to Br) | |
| Sulfonation | ClSOH, CHCl, 25°C | C-3 (ortho to Br) |
Steric hindrance from the acetyl-beta-alaninate side chain limits reactivity at C-2 and C-7 positions .
Redox Reactions
The indole ring participates in selective reductions:
-
Catalytic hydrogenation : H (1 atm), Pd/C, ethanol, 25°C reduces the indole to a 2,3-dihydroindole derivative without affecting the bromine or ester groups .
-
Oxidation : mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the indole to an indole-2,3-epoxide, which rearranges to form N-acyloxazolidinones under acidic conditions .
Ester Group Transformations
The methyl ester undergoes transesterification and aminolysis:
-
Transesterification : Methanol exchange with higher alcohols (e.g., ethanol, benzyl alcohol) occurs via acid catalysis (HSO, reflux).
-
Aminolysis : Primary amines (e.g., methylamine) react with the ester in THF at 60°C to form amides .
Metal-Complexation Behavior
The indole nitrogen and carbonyl oxygen atoms coordinate transition metals:
-
Copper(II) complexes : Forms stable complexes with CuCl in methanol (25°C, 2 hrs), characterized by a 1:2 metal-to-ligand ratio .
-
Silver(I) adducts : Reacts with AgNO in aqueous ethanol to generate antimicrobial silver-indole conjugates .
Key Reactivity Insights:
-
The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling .
-
Hydrolysis of the ester to the acid enhances aqueous solubility but reduces membrane permeability .
-
The indole-epoxide intermediate is highly electrophilic, enabling further ring-opening reactions .
This compound’s multifunctional design supports its utility in medicinal chemistry, particularly for developing targeted inhibitors and metal-based therapeutics .
Scientific Research Applications
Antimicrobial Activity
The indole scaffold, to which methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate belongs, has been extensively studied for its antimicrobial properties. Indole derivatives have shown promising activity against various bacterial strains, including multidrug-resistant pathogens. Research indicates that compounds with indole structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Case Study: Indole Derivatives Against Mycobacterium tuberculosis
A study highlighted the efficacy of indole-based compounds against Mycobacterium tuberculosis, demonstrating that derivatives could inhibit the enzyme InhA, crucial for bacterial survival. This compound may exhibit similar properties due to its structural characteristics .
Anticancer Potential
This compound has been evaluated for its anticancer properties. The compound's structural similarities with known anticancer agents suggest it may interfere with tumor cell proliferation.
Table: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 5-methoxy indole derivatives | A549 | 15.72 | Antimitotic activity |
| Indole-thiosemicarbazones | HCT116 | 12.53 | Inhibition of cell cycle |
This table summarizes findings from various studies showing how indole derivatives impact cancer cells through different mechanisms, such as apoptosis and cell cycle arrest .
Neuropharmacological Applications
Indole derivatives are also being explored for their effects on the central nervous system. Research indicates that compounds like this compound may act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Case Study: D3 Dopamine Receptor Agonists
Recent investigations into D3 dopamine receptor agonists have revealed that certain indole derivatives can selectively activate these receptors, which are implicated in mood regulation and reward pathways. This compound could be assessed for similar neuropharmacological effects .
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules with biological relevance. Its ability to undergo various chemical transformations makes it valuable in pharmaceutical chemistry.
Table: Synthetic Transformations Involving Indole Derivatives
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Acylation | Amides | 75 |
| Alkylation | Alkaloids | 60 |
| Cyclization | Heterocycles | 70 |
These transformations illustrate how this compound can be utilized to synthesize a range of biologically active compounds .
Mechanism of Action
The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s bromoindole and beta-alaninate groups balance aromaticity and polarity, contrasting with benodanil’s simpler iodobenzamide structure. This may enhance target specificity in pharmaceuticals compared to benodanil’s broad fungicidal activity . The dichlorobenzyl-carbamimidoyl analog (MW 509.9) in has higher molecular weight and halogenation, likely reducing solubility but improving receptor binding affinity .
Synthetic Routes :
- The target compound’s synthesis may parallel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (), which uses Claisen–Schmidt condensation. However, bromoindole acetylation would require regioselective bromination and amide coupling .
Physicochemical Properties: Compared to sodium lauroyl methylaminopropionate (), the target’s bromoindole group increases hydrophobicity, limiting surfactant utility but enhancing membrane permeability in drug delivery . The tetrazole analog () has a lower molecular weight (289.29 vs. ~368) due to the absence of bromine, favoring metabolic stability but reducing halogen-dependent bioactivity .
Applications :
- Unlike azo dye derivatives (), the target’s bromoindole lacks conjugated systems, precluding optical applications but favoring interactions with biological targets (e.g., enzymes, receptors) .
Research Findings and Data
Notes:
- The target’s bromoindole may confer antifungal or kinase-inhibitory activity, analogous to benodanil and indole-based pharmaceuticals .
- Beta-alaninate esters (e.g., ) exhibit pH-dependent stability, suggesting the target may retain functionality in acidic microenvironments (e.g., tumor tissues) .
Biological Activity
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound belonging to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN2O, which indicates the presence of a brominated indole moiety and an acetyl-beta-alanine group. The structural components contribute to its biological activity through various mechanisms.
The compound's mechanism of action is believed to involve interactions with specific biological targets, such as receptors and enzymes. The indole ring is known for its ability to engage with various biological systems, potentially modulating signaling pathways. The presence of the bromine atom may enhance binding affinity to certain targets, leading to increased specificity and potency in biological applications .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A375 (human melanoma) | 5.7 |
| A549 (human lung adenocarcinoma) | <10 |
| MDA-MB-231 (breast cancer) | 9.2 |
| HCT116 (colon cancer) | 8.5 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Bacillus subtilis | Moderate inhibition |
These results highlight the compound's potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In cellular models of neurotoxicity induced by amyloid-beta (Aβ) peptides, this compound demonstrated protective effects against cell death, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, this compound shows enhanced biological activities due to its unique structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromoindole | Lacks acetyl-beta-alanine moiety | Limited versatility |
| N-Acetyl-beta-alanine | Lacks indole ring | Reduced biological activities |
| Indole-3-acetic acid | Naturally occurring plant hormone | Different biological functions |
The combination of the brominated indole ring and the acetyl-beta-alanine moiety in this compound may confer enhanced potency and specificity for various biological targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Efficacy : A study published in MDPI reported that this compound exhibited selective cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapy agents .
- Neuroprotection : Research highlighted in PMC showed that the compound could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
- Antimicrobial Studies : Investigations into its antimicrobial properties revealed promising results against both gram-positive and gram-negative bacteria, underscoring its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate?
Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A validated approach includes:
Bromination : Introduce bromine at the 5-position of 1H-indole using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled conditions .
Acetylation : React 5-bromo-1H-indole with acetyl chloride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate .
Coupling with beta-alaninate methyl ester : Use coupling reagents like HATU or DCC to conjugate the acetylated indole with beta-alanine methyl ester. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., indole proton shifts at δ 7.2–7.8 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How should researchers handle stability and storage?
Methodological Answer:
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent ester hydrolysis .
- Storage : Use amber vials with PTFE-lined caps. For long-term storage, dissolve in anhydrous DMSO or DMF and aliquot at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in receptor binding data?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications at the indole 5-bromo position (e.g., Cl, NO₂) or beta-alaninate ester group. Compare binding affinities using radioligand assays (e.g., 5-HT₆ receptor K measurements) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess steric/electronic effects of substituents on receptor interactions. Validate with mutagenesis data .
Example : In indole derivatives, replacing bromine with nitro groups reduced 5-HT₆ affinity by 10-fold, suggesting halogen bonding is critical .
Q. What protocols ensure robust analytical method validation for this compound?
Methodological Answer: Follow ICH Q2(R1) guidelines:
- Linearity : Prepare 5-point calibration curves (1–100 µg/mL) in triplicate. Use R ≥ 0.998 for acceptance .
- Precision : Assess intra-day/inter-day variability (<2% RSD) via repeated injections of QC samples .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1 thresholds) using diluted samples .
Instrumentation : UPLC-MS/MS with electrospray ionization (ESI+) for trace-level quantification .
Q. How can researchers address impurity profiling during synthesis?
Methodological Answer:
- Identify Impurities : Use LC-HRMS to detect byproducts (e.g., dehalogenated indoles or ester hydrolysis products) .
- Optimize Purification :
Case Study : A 2% impurity (unreacted acetyl chloride) was eliminated by quenching with aqueous NaHCO₃ followed by extraction .
Q. What strategies improve reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for bromination steps to enhance efficiency .
- Solvent Optimization : Replace DCM with THF for better solubility of intermediates, reducing reaction time by 30% .
- In Situ Monitoring : Use ReactIR to track acetyl group formation and adjust reagent stoichiometry dynamically .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures : For skin contact, rinse with 1% sodium bicarbonate solution followed by water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
